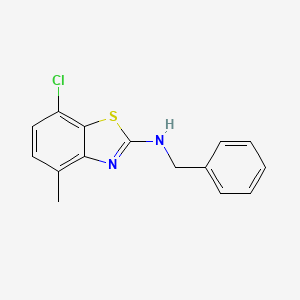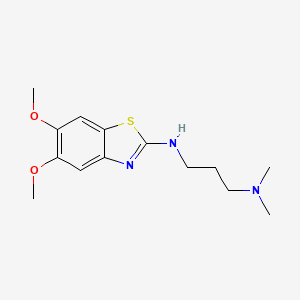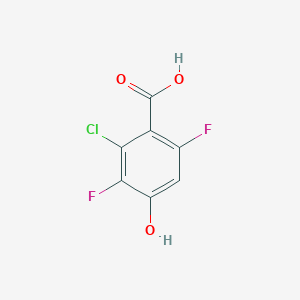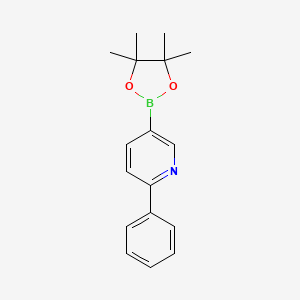
(2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine
説明
“(2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine” is an organic compound with the chemical formula C14H13ClFN . It appears as a liquid at room temperature . The compound has a molecular weight of 249.72 .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C14H13ClFN/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(16)8-13(12)15/h2-8,14H,17H2,1H3 . This indicates that the compound has a chlorine atom and a fluorine atom attached to different carbon atoms in the phenyl ring. The methyl group is attached to the other phenyl ring . Physical And Chemical Properties Analysis
“(2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine” is a liquid at room temperature . The compound has a molecular weight of 249.72 . The boiling point and density are not available .科学的研究の応用
Novel Aryloxyethyl Derivatives in Antidepressant Drug Development
Researchers have explored derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These compounds, including ones with chloro-fluorophenyl components, have shown potential as antidepressants. One such compound demonstrated high selectivity and potent antidepressant-like activity, suggesting a promising direction for antidepressant drug candidates (Sniecikowska et al., 2019).
Synthesis of Aryl-1-phenyl-1H-pyrazole Derivatives for Alzheimer's Disease
A series of 3-aryl-1-phenyl-1H-pyrazole derivatives, including chloro- and fluoro-substituted compounds, were synthesized and evaluated as inhibitors of acetylcholinesterase and monoamine oxidase, indicating potential application in Alzheimer's disease treatment (Kumar et al., 2013).
Application in NMDA Receptor Antagonism
The synthesis of radiolabeled ligands like 3,3-Bis(3-fluorophenyl)-1-propanamine hydrochloride, related to the compound of interest, was conducted for studying NMDA receptor antagonism. Such compounds represent a new class of diphenylpropylamine NMDA receptor antagonists, potentially useful in neuroscience research and therapeutic applications (Moe et al., 1998).
Serotonin Receptor Targeting for CNS Disorders
Compounds like 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, including those with chloro-fluorophenyl elements, have been studied as 'biased agonists' targeting serotonin 5-HT1A receptors. These compounds are being investigated for their potential in treating CNS disorders by selectively activating specific serotonin receptor subpopulations (Sniecikowska et al., 2019).
Use in Photocytotoxicity and Imaging
Iron(III) complexes with derivatives like phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been synthesized and studied for their photocytotoxic properties. These complexes have shown potential in generating reactive oxygen species under red light, offering avenues for cellular imaging and photocytotoxic applications in medical research (Basu et al., 2014).
Safety and Hazards
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)-(4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(16)8-13(12)15/h2-8,14H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJDDAZELIIHFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=C(C=C2)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2,5-Dimethyl-1-(pyridin-4-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1420026.png)




![[1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1420034.png)



![4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1420040.png)

![[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride](/img/structure/B1420045.png)
